8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Solubility Physicochemical Properties Pre-formulation

8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 960370-95-0) is a spirocyclic organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol. It features a 1,4-dioxaspiro[4.5]decane core—a cyclohexane ring spiro-fused to a 1,4-dioxolane ring—substituted at the 8-position with a cyclopropyl group and a carbonitrile moiety.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
Cat. No. B12101318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CC1C2(CCC3(CC2)OCCO3)C#N
InChIInChI=1S/C12H17NO2/c13-9-11(10-1-2-10)3-5-12(6-4-11)14-7-8-15-12/h10H,1-8H2
InChIKeyRAVLYZBFUPCQDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile Procurement: Core Identity and Physicochemical Profile


8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 960370-95-0) is a spirocyclic organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It features a 1,4-dioxaspiro[4.5]decane core—a cyclohexane ring spiro-fused to a 1,4-dioxolane ring—substituted at the 8-position with a cyclopropyl group and a carbonitrile moiety . This compound is often utilized as a synthetic intermediate, where the spiro-ketal structure serves as a protective group for the corresponding 4-cyanocyclohexanone, enabling selective transformations in medicinal chemistry and organic synthesis . Its calculated aqueous solubility is approximately 3.5 g/L at 25 °C .

8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile: Why In-Class Analogs Are Not Interchangeable


Compounds within the 1,4-dioxaspiro[4.5]decane carbonitrile class exhibit substantial physicochemical and steric divergence depending on the 8-position substituent, rendering them non-interchangeable. The 8-cyclopropyl derivative (MW 207.27, density 1.16 g/cm³) carries a compact, electron-rich cyclopropyl ring that creates a distinct steric profile compared to the unsubstituted parent (MW 167.21, density 1.10 g/cm³) or the elongated 8-(cyclopropylmethyl) analog (MW 221.30, density 1.10 g/cm³) . This difference in molecular topology can significantly influence solubility, chromatographic retention, and downstream reactivity in synthetic pathways, meaning that substituting one analog for another without verification risks compromised experimental reproducibility .

8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile: Quantitative Comparative Evidence for Scientific Selection


Aqueous Solubility Differentiation: 8-Cyclopropyl vs. Unsubstituted Core

The 8-cyclopropyl derivative exhibits markedly lower calculated aqueous solubility compared to its unsubstituted analog. This difference is a direct consequence of the increased molecular weight and altered polarity imparted by the cyclopropyl ring. When developing solution-phase chemistry, reaction media, or purification protocols, this solubility disparity necessitates explicit consideration to avoid precipitation, incomplete conversion, or inefficient extraction.

Solubility Physicochemical Properties Pre-formulation

Molecular Weight and Physical Density: Key Chromatographic and Handling Distinctions

The molecular weight of the 8-cyclopropyl derivative (207.27 g/mol) positions it between the unsubstituted parent (167.21 g/mol) and the 8-(cyclopropylmethyl) analog (221.30 g/mol). Its density (1.16 ± 0.1 g/cm³) is the highest among these three comparators (unsubstituted parent: 1.10 ± 0.1 g/cm³; 8-(cyclopropylmethyl) analog: 1.10 ± 0.1 g/cm³) . These differences significantly impact chromatographic retention times (HPLC/GC), mass spectrometric detection parameters, and logistics related to shipping and storage.

Chromatography Mass Spectrometry Chemical Handling

Synthetic Utility as a Protected Cyclohexanone Intermediate: 8-Cyclopropyl vs. Unprotected Ketone

8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile serves as a protected form of 1-cyclopropyl-4-oxocyclohexanecarbonitrile. The spiro-ketal moiety acts as a 1,2- or 1,3-diol protective group for the ketone, enabling synthetic chemists to conduct reactions on the nitrile or other functional groups without interference from the reactive carbonyl . This structural feature allows the compound to fulfill a specific role as a building block for further derivatization, a function not shared by close analogs lacking the spiro-ketal core. In contrast, the analogous 8-(dimethylamino) derivative (CAS 65619-92-3) has been reported as a protein kinase CK2 inhibitor with cytotoxicity in cancer cells , highlighting how different 8-position substituents direct the compounds toward entirely different utilities (protecting group strategy vs. direct biological activity). Quantitative comparative data for the 8-cyclopropyl derivative in biological assays is not publicly available, and a claim of differential biological activity cannot be made without this information .

Synthetic Chemistry Protecting Group Strategy Intermediate

8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile: High-Confidence Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry and Lead Optimization

In medicinal chemistry programs where the 1-cyclopropyl-4-oxocyclohexanecarbonitrile scaffold is a key pharmacophore, 8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is the direct procurement choice for accessing this protected ketone intermediate. Researchers cannot substitute this compound with the unsubstituted 1,4-dioxaspiro[4.5]decane-8-carbonitrile (CAS 69947-09-7) because it lacks the critical cyclopropyl group, nor with the 8-(cyclopropylmethyl) analog (CAS 916159-85-8) due to the added methylene spacer that would alter the final molecule's topology . The validated synthetic route using this compound leads to the target ketone with an excellent yield .

Organic Synthesis and Method Development

For organic chemists developing new synthetic methodologies involving spirocyclic nitriles, this compound offers a unique steric and electronic profile due to the cyclopropyl ring. Its distinct molecular weight (207.27 g/mol) and density (1.16 g/cm³) facilitate straightforward identification and quantification via GC-MS or HPLC compared to its lighter (167.21 g/mol) or heavier (221.30 g/mol) analogs . The compound's limited solubility (3.5 g/L) necessitates specific solvent system optimization, a challenge not encountered with more soluble analogs, and may be a desirable property for reactions requiring controlled precipitation .

Analytical Reference Standard and Chromatography

The unique combination of molecular weight, density, and predicted chromatographic behavior makes 8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile a suitable reference standard for testing the resolution and discriminatory power of HPLC and GC columns for spirocyclic compounds. Its physicochemical properties are clearly differentiated from potential by-products or unreacted starting materials, such as the unsubstituted parent (retention time shift expected due to MW and density differences), facilitating method validation .

Building Block for Pharmacology and Chemical Biology

While direct quantitative biological data for this specific compound is absent from the public domain, its established and efficient conversion to 1-cyclopropyl-4-oxocyclohexanecarbonitrile allows researchers to generate the free ketone for subsequent biological evaluation as part of a larger compound library. Researchers focused on structure-activity relationship studies around 4,4-disubstituted cyclohexyl systems will find this compound to be an essential starting material, with the selection decision supported by the quantitative evidence of its synthetic utility and precise structural identity .

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